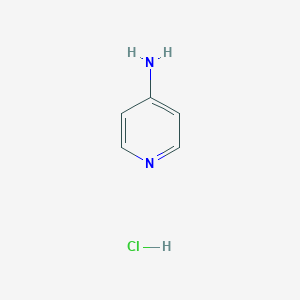

4-Aminopyridine hydrochloride

概要

説明

フラン-2(5H)-オンは、2(5H)-フランオンとしても知られており、5員環ラクトン構造を持つ複素環式有機化合物です。有機合成における汎用的な中間体であり、様々な天然物や生物活性化合物に見られます。この化合物は、その多様な化学反応性と、数多くの医薬品、農薬、ファインケミカルに見られることから知られています。

準備方法

合成ルートと反応条件

フラン-2(5H)-オンは、いくつかの方法で合成できます。一般的なアプローチの1つは、クロム(VI)またはモリブデン(VI)化合物を触媒量用いて、フルフラールを過酸化水素で酸化することです 。別の方法には、オキソンを唯一の酸化剤とし、水溶液中でフフランを酸化する方法があり、このプロセスは実用的で工業的に適用可能です .

工業生産方法

フラン-2(5H)-オンの工業生産では、通常、バイオマス由来の化合物であるフルフラールの触媒酸化が行われます。このプロセスは、硫化銅、硫化亜鉛、硫化鉛などの金属カルコゲニドを含む様々な触媒を用いて行うことができ、高い選択性と変換率が得られます .

化学反応の分析

反応の種類

フラン-2(5H)-オンは、以下の様ないくつかのタイプの化学反応を起こします。

酸化: 多くの生物活性化合物の重要な中間体である5-ヒドロキシ-2(5H)-フランオンを生成するために酸化できます.

還元: 5-ヒドロキシ-2(5H)-フランオンのγ-ブチロラクトンへの選択的脱酸素化は、石油ベースのプロセスの持続可能な代替手段を提供します.

置換: 様々な官能基を持つ様々な誘導体を形成する置換反応に関与できます。

一般的な試薬と条件

生成される主な生成物

5-ヒドロキシ-2(5H)-フランオン: 酸化反応によって生成されます.

γ-ブチロラクトン: 選択的脱酸素化によって生成されます.

科学研究における用途

フラン-2(5H)-オンは、様々な科学研究において幅広い用途があります。

科学的研究の応用

Treatment of Neurological Disorders

4-AP has been extensively studied for its therapeutic potential in conditions characterized by impaired neuronal transmission, such as:

- Multiple Sclerosis (MS) : 4-AP improves conduction in demyelinated axons, alleviating symptoms associated with MS by enhancing neurotransmitter release at the neuromuscular junction .

- Spinal Cord Injuries (SCI) : The compound has shown promise in improving axonal conduction and synaptic transmission in SCI models, potentially aiding recovery .

- Myasthenia Gravis and Lambert-Eaton Syndrome : 4-AP enhances acetylcholine release from nerve endings, offering a mechanism to counteract the effects of these autoimmune disorders .

Reversal of Neuromuscular Blockade

4-AP has been proposed as a reversal agent for neuromuscular blockade induced by anesthesia. It facilitates calcium conductance by blocking potassium channels, thereby promoting muscle contraction .

Treatment of Calcium Channel Blocker Toxicity

Research indicates that 4-AP can improve hemodynamic outcomes in cases of calcium channel blocker poisoning by enhancing calcium influx through voltage-gated calcium channels . This application is particularly relevant in emergency medicine.

Neuropharmacological Research

4-AP is frequently used as an experimental agent to induce seizures in animal models, allowing researchers to study seizure mechanisms and potential treatments . Its ability to block potassium channels makes it an important tool for understanding synaptic transmission dynamics.

Calcium Homeostasis Studies

Studies have shown that 4-AP sequesters intracellular calcium, affecting neurotransmitter release and cellular signaling pathways . This property is critical for investigating calcium dynamics in excitable cells.

Structure-Activity Relationship Studies

Research into derivatives of 4-AP has yielded compounds with varying potencies as potassium channel blockers. These studies are essential for developing new therapeutic agents targeting specific ion channels .

Efficacy in Multiple Sclerosis

A clinical study demonstrated that patients with MS experienced significant improvements in walking speed and overall function when treated with 4-AP. The drug's ability to enhance nerve conduction velocity was highlighted as a key factor in its effectiveness .

Treatment of Botulism

In a case series involving botulism patients, 4-AP was administered to counteract neuromuscular paralysis effectively. Patients showed marked improvement in muscle strength following treatment .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Treatment for MS, SCI, Myasthenia Gravis, and Lambert-Eaton Syndrome |

| Reversal of Neuromuscular Blockade | Potential use as a reversal agent for anesthesia-induced paralysis |

| Calcium Channel Blocker Toxicity | Improvement of hemodynamic outcomes in cases of poisoning |

| Experimental Neuropharmacology | Induction of seizures for research purposes |

| Calcium Homeostasis Research | Study of intracellular calcium dynamics and neurotransmitter release |

作用機序

フラン-2(5H)-オンの作用機序は、様々な分子標的や経路との相互作用を伴います。例えば、生物系では、酵素阻害剤またはモジュレーターとして作用し、代謝経路や細胞プロセスに影響を与える可能性があります。特定の分子標的や経路は、特定の誘導体とその目的の用途によって異なります .

類似化合物との比較

フラン-2(5H)-オンは、以下の様な他の類似化合物と比較することができます。

γ-ブチロラクトン: 両方の化合物はラクトンですが、γ-ブチロラクトンは有機合成における溶媒や試薬としてより一般的に使用されます.

5-ヒドロキシ-2(5H)-フランオン: この化合物は、フラン-2(5H)-オンのヒドロキシル化誘導体であり、様々な化学反応における中間体として機能します.

フルフラール: フラン-2(5H)-オンの前駆体であるフルフラールは、バイオマスから得られ、様々なフラン誘導体の合成に使用されます.

フラン-2(5H)-オンは、その汎用性と様々な分野における幅広い用途により、研究と産業の両方において貴重な化合物となっています。

生物活性

4-Aminopyridine hydrochloride (4-AP) is a compound that has garnered significant attention in pharmacological research due to its biological activities, particularly as a potassium channel blocker. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C₅H₆N₂

- Molecular Weight: 94.12 g/mol

- CAS Number: 504-24-5

- Appearance: White solid

- Solubility: Soluble in water and DMSO

4-AP functions primarily as a non-selective blocker of voltage-gated potassium channels (Kv channels), which plays a crucial role in modulating neuronal excitability and neurotransmission .

4-AP enhances synaptic transmission by blocking potassium channels, leading to prolonged action potentials and increased neurotransmitter release. This mechanism is particularly relevant in the context of neurodegenerative diseases such as multiple sclerosis (MS) and spinal cord injury, where it has been shown to improve motor function .

Inhibition of Cytochrome P450 Enzymes

A study evaluating the effects of 4-AP on cytochrome P450 (CYP) enzymes revealed that while it did not significantly inhibit most CYP enzymes, it showed a minor inhibitory effect on CYP2E1 at higher concentrations (IC₅₀ = 125 μM). This suggests that 4-AP is unlikely to cause significant drug-drug interactions through CYP450 pathways, which is crucial for patients on multiple medications .

Neuroprotective Effects

Research indicates that 4-AP has neuroprotective properties. For instance, it has been used in animal models of MS to ameliorate mobility issues without altering the disease course significantly. In these studies, 4-AP administration led to improved motor function, highlighting its potential therapeutic applications .

Case Studies

- Multiple Sclerosis Treatment:

-

Alzheimer's Disease:

- New derivatives of 4-AP have been synthesized to reduce toxicity while maintaining efficacy against β-secretase, an enzyme involved in Alzheimer's pathology. These derivatives exhibited significantly lower toxicity compared to standard 4-AP while retaining biological activity against tumor cell lines .

Table: Summary of Key Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Göbel et al. (2013) | MS | Improved mobility but no change in disease course |

| Caggiano et al. (2013) | CYP450 Interaction | Minimal inhibition of CYP2E1; low risk for drug interactions |

| Recent Peptide Derivatives Study | Alzheimer’s Disease | New compounds showed reduced toxicity with maintained efficacy |

特性

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。